molecular formula C12H12O B14590698 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 61358-09-6

8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B14590698
CAS No.: 61358-09-6
M. Wt: 172.22 g/mol
InChI Key: TVUKXKWHLNOHCR-UHFFFAOYSA-N
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Description

8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure. The compound consists of a bicyclo[5.3.1]undeca framework with methoxy and pentaene functionalities. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the methoxy group and the pentaene moiety. Reaction conditions often include controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds, altering the pentaene structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pentaene moiety, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene finds applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Lacks the methoxy group, resulting in different reactivity and properties.

    8-Hydroxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Hydroxy group instead of methoxy, affecting hydrogen bonding and solubility.

    8-Methylbicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Methyl group instead of methoxy, influencing steric effects and reactivity.

Uniqueness: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its methoxy functionality, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing new compounds with tailored properties for various applications.

Properties

CAS No.

61358-09-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

8-methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C12H12O/c1-13-12-8-7-10-5-3-2-4-6-11(12)9-10/h2-8H,9H2,1H3

InChI Key

TVUKXKWHLNOHCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(=CC=CC=C2)C=C1

Origin of Product

United States

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